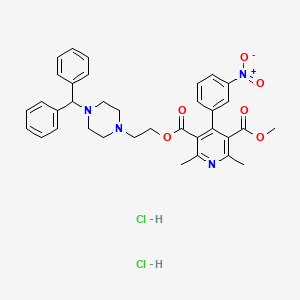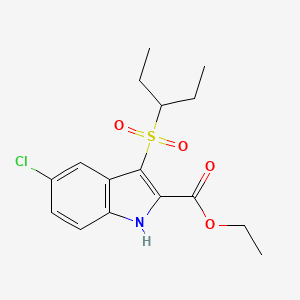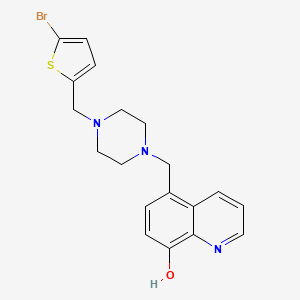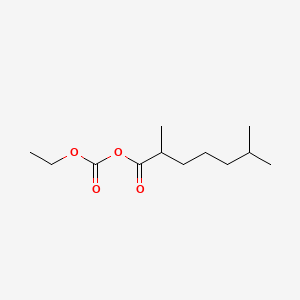
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic: is a chemical compound with the molecular formula C12H22O4. It is an intermediate used in various synthetic processes, particularly in the synthesis of 2,6-Dimethylheptanoyl-CoA, which is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD). This enzyme plays a significant role in the oxidation of branched-chain fatty acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic typically involves the reaction of 2,6-Dimethylheptanoic acid with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbonic group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethylheptanoic Anhydride Ethyl Carbonic has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic involves its conversion to 2,6-Dimethylheptanoyl-CoA, which is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). LCAD catalyzes the dehydrogenation of acyl-CoA derivatives, playing a crucial role in the β-oxidation of fatty acids. This process is essential for energy production in cells, particularly in tissues with high metabolic rates such as the liver and muscles.
Comparaison Avec Des Composés Similaires
2,6-Dimethylheptanoic Acid: A precursor in the synthesis of 2,6-Dimethylheptanoic Anhydride Ethyl Carbonic.
2,6-Dimethylheptanoyl-CoA: A specific substrate for LCAD, similar in structure and function.
Ethyl Chloroformate: A reagent used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific role as an intermediate in the synthesis of 2,6-Dimethylheptanoyl-CoA. This specificity makes it valuable in studies related to fatty acid metabolism and the development of pharmaceuticals targeting metabolic pathways.
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
ethoxycarbonyl 2,6-dimethylheptanoate |
InChI |
InChI=1S/C12H22O4/c1-5-15-12(14)16-11(13)10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
YKXGBBZHWYUVEQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(=O)C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
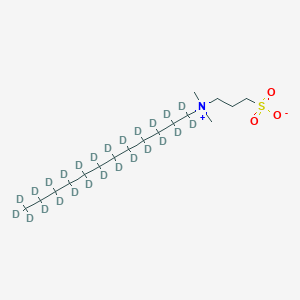

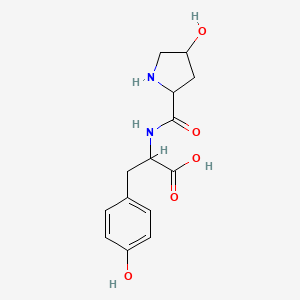
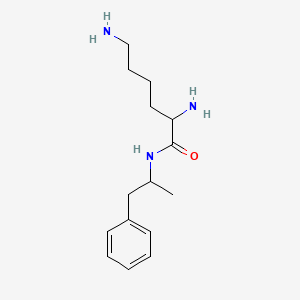

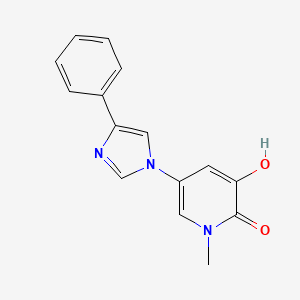
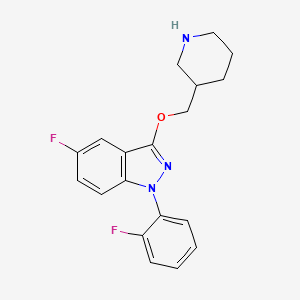
![tert-butyl N-[2-[5-(aminomethyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B13852306.png)
![1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-phenyl-](/img/structure/B13852314.png)

